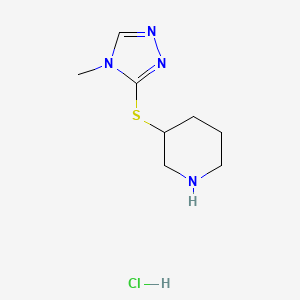

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride

Description

Systematic Nomenclature and Structural Classification

The IUPAC name This compound provides a precise description of its structure. Breaking this down:

- Piperidine : A six-membered saturated heterocycle with one nitrogen atom, serving as the parent structure.

- 4-Methyl-4H-1,2,4-triazol-3-yl : A 1,2,4-triazole ring substituted with a methyl group at the 4th position.

- Thioether linkage : A sulfur atom bridges the 3rd position of the piperidine ring and the 3rd position of the triazole.

- Hydrochloride : Indicates the compound exists as a salt, with a chloride counterion stabilizing the protonated piperidine nitrogen.

The structural classification places this compound within the broader category of heterocyclic hybrids, specifically merging triazole and piperidine pharmacophores. Its molecular geometry allows for diverse non-covalent interactions, such as hydrogen bonding via the triazole nitrogen atoms and hydrophobic interactions through the methyl and piperidine groups.

Table 1: Structural Comparison of Related Triazole-Piperidine Compounds

| Compound Name | Core Structure | Key Substituents |

|---|---|---|

| This compound | Piperidine + 1,2,4-triazole | Thioether, methyl, HCl salt |

| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Piperidine + 1,2,4-triazole | Direct C-N bond, no sulfur |

| 4-Methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | Piperidine + 1,2,4-triazole | Thiol group, methyl, HCl salt |

The thioether linkage in this compound distinguishes it from analogs like 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, which lacks sulfur-based connectivity.

Historical Context in Heterocyclic Chemistry Research

Triazoles, first identified in 1885, have become cornerstone motifs in medicinal chemistry due to their stability and bioisosteric properties. The 1,2,4-triazole variant gained prominence in the mid-20th century with the development of antifungal agents such as fluconazole, which inhibits ergosterol synthesis by targeting cytochrome P450 enzymes. Piperidine, a ubiquitous scaffold in alkaloids and pharmaceuticals, has been extensively studied for its conformational flexibility and ability to enhance blood-brain barrier penetration.

The fusion of triazole and piperidine structures emerged as a strategy to combine the pharmacological advantages of both moieties. Early work focused on C-N-linked hybrids, but the introduction of sulfur bridges, as seen in this compound, marked a shift toward exploring thioether linkages for improved solubility and binding affinity.

Position Within Triazole-Piperidine Hybrid Compounds

Triazole-piperidine hybrids are categorized by their connectivity:

- C-N-linked hybrids : Direct bonding between triazole and piperidine rings (e.g., 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine).

- Thioether-linked hybrids : Sulfur-bridged structures (e.g., this compound).

- Ester/amide hybrids : Carboxylate or amide linkages (e.g., (S)-ethyl piperidine-3-carboxylate derivatives).

The thioether group in this compound confers distinct advantages:

- Enhanced metabolic stability compared to oxygen-based ethers.

- Potential for metal coordination, broadening applications in catalysis or chelation therapy.

- Increased lipophilicity, potentially improving membrane permeability.

Properties

Molecular Formula |

C8H15ClN4S |

|---|---|

Molecular Weight |

234.75 g/mol |

IUPAC Name |

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]piperidine;hydrochloride |

InChI |

InChI=1S/C8H14N4S.ClH/c1-12-6-10-11-8(12)13-7-3-2-4-9-5-7;/h6-7,9H,2-5H2,1H3;1H |

InChI Key |

RNSQCBVHJZGQPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SC2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Triazole Ring

The synthesis of triazoles often involves the reaction of hydrazines with aldehydes or ketones to form the triazole ring. For example, in the synthesis of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride , the process involves amidation, condensation, and ring closure reactions starting from 1-Boc piperidines-3-ethyl formate .

Research Discoveries and Applications

Triazole derivatives have shown potential in various biological applications, including antitubercular activity and enzyme inhibition. The incorporation of piperidine and thio groups may enhance these properties by improving solubility and bioavailability.

Data Tables

Due to the lack of specific data on 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride , the following table provides a general overview of the synthesis steps for similar triazole derivatives:

| Step | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1 | Amidation | Hydrazine | Hydrazide |

| 2 | Condensation | Aldehyde | Triazole |

| 3 | Ring Closure | Ethylamine | Triazole |

| 4 | Thiolation | Thiolate | Thio-triazole |

Chemical Reactions Analysis

Types of Reactions

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the piperidine moiety is replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the triazole substituents, linker groups (e.g., thioether vs. direct bond), and counterions. Below is a detailed analysis:

Triazole-Piperidine Derivatives Without Thioether Linkers

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS 297171-80-3): Differs by lacking the thioether bridge, directly connecting the triazole to piperidine. Molecular weight: 202.68 g/mol (vs. ~265 g/mol for the target compound, assuming dihydrochloride salt).

- 3-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS 1394041-03-2): Features a 1H-triazole isomer instead of 4H-triazole, altering electronic and steric properties.

Thioether-Linked Triazole Derivatives with Non-Piperidine Cores

- 3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (44) :

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :

Pharmacologically Active Triazole Derivatives

- 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001) :

Key Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : Thioether-linked triazoles (e.g., compound 44) show higher yields (~52–74%) in coupling reactions compared to direct-bonded analogs, suggesting the thio group’s compatibility with transition-metal catalysis .

- Salt Forms : Hydrochloride salts (e.g., TT001) improve aqueous solubility and stability, a critical factor for the target compound’s pharmacokinetic profile .

Biological Activity

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring and a triazole moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under controlled conditions. The molecular formula is with a molecular weight of approximately 166.22 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. Specifically:

- Candida Species : Compounds from the same class have been tested against multiple Candida species, showing effectiveness comparable to conventional antifungal agents like ketoconazole .

2. Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For instance:

- Cell Cycle Arrest : Compounds have been shown to induce apoptosis in cancer cell lines by affecting cell cycle regulators such as p-cdc2 and cyclin B1. Increased levels of cleaved PARP and caspase-3 were observed alongside decreased Bcl-2 levels .

- Xenograft Models : In vivo studies demonstrated that certain derivatives inhibit tumor growth in xenograft models without significant toxicity to normal tissues .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated:

- Acetylcholinesterase (AChE) : Some derivatives exhibited potent AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

4. Antiviral Activity

Research has indicated that triazole compounds can inhibit the replication of viruses such as HIV in cellular models . This suggests a broader spectrum of biological activity that may be exploited for therapeutic purposes.

Case Studies

Several case studies highlight the compound's efficacy:

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various triazole derivatives against MCF-7 (breast cancer) and MDA-MB-231 cell lines using MTT assays. The results indicated that some compounds had superior activity compared to standard treatments like Erlotinib .

- Enzyme Inhibition Studies : Compounds were assessed for their inhibitory effects on alkaline phosphatase and other enzymes relevant to cancer progression and metastasis. Significant inhibitory effects were noted, surpassing those of conventional medicines .

Data Tables

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps (e.g., cyclization) to prevent side reactions.

- pH Adjustment : Use buffered conditions (pH 6–7) during alkylation to enhance regioselectivity.

- Purification : Employ column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

How can researchers resolve contradictions in reported antimicrobial activity data for triazole-piperidine derivatives?

Advanced Research Question

Discrepancies in bioactivity data often arise from:

- Strain Variability : Differences in microbial strains (e.g., Staphylococcus aureus ATCC vs. clinical isolates) may alter inhibition zones .

- Assay Conditions : Variations in broth microdilution (CLSI guidelines) vs. disk diffusion methods affect MIC (Minimum Inhibitory Concentration) values.

- Compound Purity : Impurities >5% can skew results; validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) before testing .

Q. Resolution Protocol :

Standardize assays using CLSI/EUCAST guidelines.

Cross-validate results with independent labs using shared compound batches.

Perform dose-response curves to quantify potency (IC₅₀) and compare with literature values .

What methodologies are recommended for characterizing the hydrochloride salt form of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm protonation of the piperidine nitrogen (δ ~10–12 ppm for HCl salt) and triazole-thioether linkage .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 257.1).

- X-ray Diffraction (XRD) : Single-crystal XRD to resolve salt stoichiometry (1:1 or 1:2 HCl ratio) and confirm stereochemistry .

How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

Advanced Research Question

SAR Design Framework :

- Core Modifications : Synthesize analogs with substituents on the triazole (e.g., 4-cyclopropyl vs. 4-methyl) or piperidine (e.g., N-alkylation) to assess target affinity .

- Biological Assays :

- In Vitro : Radioligand binding assays (e.g., σ-receptors or monoamine transporters) with tritiated ligands.

- In Vivo : Behavioral models (e.g., forced swim test for antidepressant activity) using rodent models .

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding poses in homology models of target proteins .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

How can researchers address low solubility issues during in vitro bioassays?

Advanced Research Question

- Solubilization Strategies :

- Alternative Formulations :

- Complex with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.

- Nanoemulsification using Tween-80/lecithin mixtures .

What analytical approaches are used to detect degradation products under accelerated stability conditions?

Advanced Research Question

- Forced Degradation Studies :

- Hydrolysis : Expose to 0.1 M HCl/NaOH at 40°C for 24 hrs.

- Oxidation : Treat with 3% H₂O₂ at 25°C for 6 hrs.

- Detection : UPLC-PDA-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) to separate and identify degradants (e.g., sulfoxide or piperidine ring-opened products) .

How does the electronic nature of substituents on the triazole ring influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : 4-Nitro or 4-cyano substituents increase the electrophilicity of the triazole, accelerating SNAr reactions with amines/thiols.

- Electron-Donating Groups (EDGs) : 4-Methyl or 4-cyclopropyl groups reduce reactivity but improve metabolic stability .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy (e.g., C-S bond formation at ~650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.